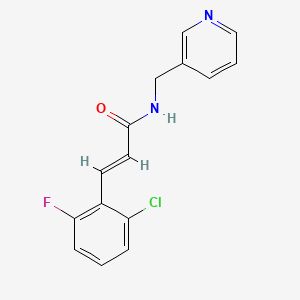
3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CF3, is a highly selective inhibitor of a specific protein kinase that plays a crucial role in regulating various cellular processes. The purpose of
Mécanisme D'action
3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide works by binding to the ATP-binding site of the protein kinase, preventing it from phosphorylating its downstream targets. This leads to the inhibition of various cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and suppression of tumor angiogenesis. Additionally, 3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide is its high selectivity for a specific protein kinase, which makes it a valuable tool for studying the role of this kinase in various cellular processes. However, one limitation of 3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide is its relatively low potency compared to other protein kinase inhibitors, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for 3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide research, including the development of more potent analogs, the investigation of its potential applications in other disease areas, and the exploration of its mechanism of action in more detail. Additionally, 3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide may have potential applications in combination therapy with other cancer treatments, such as chemotherapy or radiation therapy.
Méthodes De Synthèse
3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-chloro-6-fluoroaniline with pyridine-3-carboxaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure 3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to be a highly selective inhibitor of a specific protein kinase, which is overexpressed in many types of cancer cells. By inhibiting this protein kinase, 3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has the potential to block the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c16-13-4-1-5-14(17)12(13)6-7-15(20)19-10-11-3-2-8-18-9-11/h1-9H,10H2,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXZCGSEEUNUPR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5749765.png)
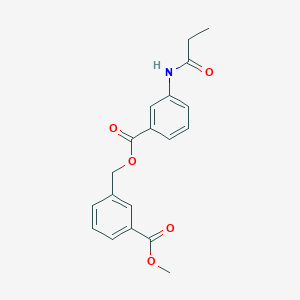

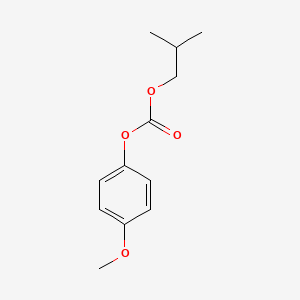
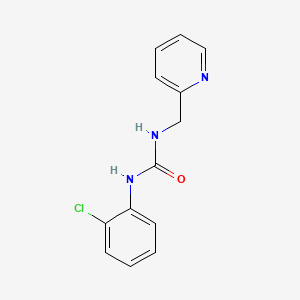
![ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5749814.png)
![N-(3-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5749817.png)
![{[5-fluoro-6-(4-morpholinyl)-1H-benzimidazol-2-yl]thio}acetic acid](/img/structure/B5749824.png)
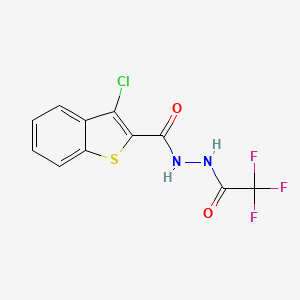
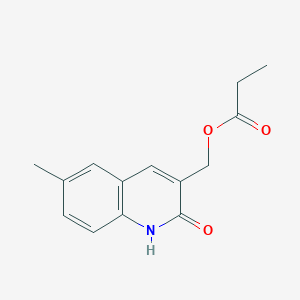
![methyl 3-{[(1-ethylpropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5749839.png)
![N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide](/img/structure/B5749846.png)
![N,N,2,8,10-pentamethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5749847.png)